2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide

Description

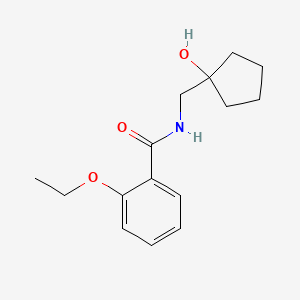

2-Ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzene ring linked via an amide bond to a (1-hydroxycyclopentyl)methyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3–4) and hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors), which influence its solubility and bioavailability.

Properties

IUPAC Name |

2-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-13-8-4-3-7-12(13)14(17)16-11-15(18)9-5-6-10-15/h3-4,7-8,18H,2,5-6,9-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFXENHZKHIKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.

Attachment of the Hydroxycyclopentyl Moiety: The hydroxycyclopentyl group can be attached through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The benzamide core can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold is highly modular, with variations in substituents significantly altering biological activity and pharmacokinetics. Key comparisons include:

*Calculated based on molecular formula (C16H21NO3); †Estimated via analogous compounds (e.g., ).

Key Observations :

- Hydroxycyclopentyl vs. This may improve target binding but reduce membrane permeability.

- Ethoxy vs. Methoxy/Hydroxy substituents: The 2-ethoxy group increases lipophilicity relative to 2-hydroxy or 3,4-dimethoxy analogues (logP ~3.5 vs.

Biological Activity

2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C16H23NO3

- Molecular Weight : 275.37 g/mol

This compound features an ethoxy group, a benzamide moiety, and a cyclopentyl derivative which contribute to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been tested against breast and colon cancer cell lines with promising results.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways. For instance, its inhibition of phospholipase A2 (PLA2) activity suggests a role in modulating lipid metabolism and inflammatory processes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

In a study published in Journal of Cancer Research, researchers evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.